Leukotriene D-4 sulfone

Description

Overview of Arachidonic Acid Metabolism and Eicosanoid Pathways

The biosynthesis of eicosanoids begins with the release of arachidonic acid from the cell's membrane phospholipids, a reaction catalyzed by the enzyme phospholipase A2. creative-proteomics.com Once liberated, arachidonic acid can be metabolized by several enzymatic pathways, with the two most prominent being the cyclooxygenase (COX) and the 5-lipoxygenase (5-LO) pathways. cvphysiology.com

The COX pathway leads to the production of prostanoids, which include prostaglandins, prostacyclin, and thromboxanes. cvphysiology.com In contrast, the 5-lipoxygenase pathway is responsible for the synthesis of leukotrienes and lipoxins. creative-proteomics.comwikipathways.org A third major route, the cytochrome P450 (CYP) epoxygenase pathway, metabolizes arachidonic acid into epoxyeicosatrienoic acids (EETs). wikipedia.org

| Pathway | Key Enzymes | Primary Products |

|---|---|---|

| Cyclooxygenase (COX) | COX-1, COX-2 | Prostaglandins, Thromboxanes, Prostacyclin |

| 5-Lipoxygenase (5-LO) | 5-Lipoxygenase, LTA4 Hydrolase, LTC4 Synthase | Leukotrienes, Lipoxins |

| Cytochrome P450 (CYP) Epoxygenase | CYP Epoxygenases (e.g., CYP2C, CYP2J) | Epoxyeicosatrienoic acids (EETs) |

Classification and Biological Significance of Leukotrienes

Leukotrienes are a family of inflammatory mediators produced primarily in leukocytes through the oxidation of arachidonic acid by the enzyme 5-lipoxygenase. wikipedia.org They are broadly classified into two main groups based on their chemical structure:

Leukotriene B4 (LTB₄): Characterized by its dihydroxy acid structure, LTB₄ is a powerful chemoattractant, meaning it recruits immune cells, particularly neutrophils, to sites of tissue damage and inflammation. wikipedia.orgcreative-proteomics.com

Cysteinyl Leukotrienes (cys-LTs): This group, which includes Leukotriene C₄ (LTC₄), Leukotriene D₄ (LTD₄), and Leukotriene E₄ (LTE₄), is distinguished by the presence of the amino acid cysteine in their structure. wikipedia.org They are collectively known as the slow-reacting substance of anaphylaxis (SRS-A). wikipedia.org

Leukotrienes are crucial agents in the inflammatory response. wikipedia.org They contribute to the pathophysiology of several inflammatory diseases, including asthma and allergic rhinitis, primarily through their potent effects on smooth muscle contraction and vascular permeability. wikipedia.orgnih.gov

| Class | Members | Primary Biological Significance |

|---|---|---|

| Leukotriene B4 | LTB₄ | Potent chemoattractant for neutrophils, involved in immune cell recruitment. wikipedia.orgcreative-proteomics.com |

| Cysteinyl Leukotrienes (cys-LTs) | LTC₄, LTD₄, LTE₄ | Induce smooth muscle contraction (bronchoconstriction), increase vascular permeability, and stimulate mucus secretion; major contributors to asthma and allergic reactions. wikipedia.orgatsjournals.org |

Genesis and Functional Relevance of Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄)

The synthesis of all leukotrienes starts with the conversion of arachidonic acid to an unstable epoxide intermediate, Leukotriene A₄ (LTA₄), by the 5-lipoxygenase enzyme. aai.org The fate of LTA₄ determines which type of leukotriene is produced.

In cells expressing LTC₄ synthase, such as mast cells and eosinophils, LTA₄ is conjugated with the tripeptide glutathione (B108866) to form LTC₄, the parent compound of the cysteinyl leukotrienes. wikipedia.orgaai.org Once exported from the cell, LTC₄ is sequentially metabolized by extracellular enzymes. The removal of a glutamic acid residue by γ-glutamyltransferase converts LTC₄ to LTD₄. Subsequently, a dipeptidase removes a glycine (B1666218) residue from LTD₄ to form LTE₄. aai.org

The cysteinyl leukotrienes exert their effects by binding to specific cell-surface receptors, primarily CysLT₁ and CysLT₂ receptors. nih.govatsjournals.org Their functional relevance is significant, particularly in the context of respiratory diseases. They are potent bronchoconstrictors, capable of causing severe airflow obstruction in individuals with asthma—in fact, inhaled LTC₄ and LTD₄ are approximately 1,000 times more potent than histamine (B1213489) in this regard. atsjournals.org Furthermore, they increase the permeability of small blood vessels, leading to plasma exudation and edema, and stimulate mucus secretion in the airways, all of which are characteristic features of asthma. atsjournals.orgatsjournals.org

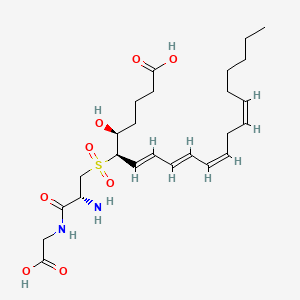

Leukotriene D-4 Sulfone

This compound is a synthetic derivative of the naturally occurring cysteinyl leukotriene, LTD₄. nih.govparchem.com Its chemical structure is characterized by the oxidation of the sulfur atom in the cysteinylglycinyl side chain to a sulfone group. This modification has been a subject of scientific investigation to understand its impact on biological activity.

Research Findings on Biological Activity

Studies have been conducted to determine the biological activity of synthetic leukotriene sulfones, including this compound, particularly on respiratory tissues. Research on guinea pig tissues has shown that this compound is a potent contractile agonist on tracheal smooth muscle. nih.gov

When administered intravenously to anesthetized guinea pigs, this compound caused dose-dependent increases in lung inflation pressure, indicating bronchoconstriction. nih.gov This effect was antagonized by FPL-55712, a known leukotriene receptor antagonist. nih.gov The sulfones of LTC₄, LTD₄, and LTE₄ have been shown to display a qualitatively similar profile of biological activity to their corresponding sulfide (B99878) counterparts. nih.gov

| Tissue/Model | Observed Effect | Potency (pD2 value) |

|---|---|---|

| Guinea Pig Tracheal Chains (in vitro) | Contractile Agonist | 8.0 |

| Guinea Pig Parenchyma (in vitro) | Contraction | 8.2 |

| Rat Parenchyma (in vitro) | Contraction | 7.2 |

| Anesthetized Guinea Pig (in vivo) | Increased lung inflation pressure (bronchoconstriction) | ED50 of 0.5 µg/kg |

pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. ED50 is the dose that produces 50% of the maximal response.

Structure

2D Structure

Properties

CAS No. |

82850-10-0 |

|---|---|

Molecular Formula |

C25H40N2O8S |

Molecular Weight |

528.7 g/mol |

IUPAC Name |

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfonyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |

InChI |

InChI=1S/C25H40N2O8S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)36(34,35)19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20-,21-,22+/m0/s1 |

InChI Key |

SGJCICBAVKGMJF-IJHYULJSSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)S(=O)(=O)C[C@@H](C(=O)NCC(=O)O)N |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)S(=O)(=O)CC(C(=O)NCC(=O)O)N |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation Pathways of Leukotriene D4

Arachidonic Acid Release via Phospholipases

The biosynthesis of all leukotrienes is initiated by the liberation of arachidonic acid (AA) from membrane phospholipids. researchgate.netnih.gov This crucial first step is primarily catalyzed by the enzyme cytosolic phospholipase A2 (cPLA2). researchgate.netnih.gov Upon cellular activation by various stimuli, cPLA2 translocates to the perinuclear and endoplasmic reticulum membranes where it hydrolyzes the sn-2 ester bond of membrane phospholipids to release AA. nih.gov Macrophages, for instance, can release arachidonic acid directly from the SN2 position of phospholipids through the action of phospholipase A2. nih.gov Additionally, a phospholipase C-dependent pathway can contribute to AA release by generating diacylglycerol, which is then acted upon by diacylglycerol lipase. nih.gov

Role of 5-Lipoxygenase (5-LO) and 5-Lipoxygenase Activating Protein (FLAP) in Leukotriene A₄ (LTA₄) Synthesis

Once released, arachidonic acid is converted to the unstable epoxide, Leukotriene A₄ (LTA₄), through the action of the enzyme 5-lipoxygenase (5-LO). researchgate.netnih.gov This conversion is a two-step process where 5-LO first catalyzes the oxygenation of AA to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE), and then dehydrates 5-HPETE to yield LTA₄. nih.govfrontiersin.org

The activity of 5-LO is dependent on the 5-lipoxygenase activating protein (FLAP), a nuclear membrane protein. frontiersin.orgnih.gov FLAP is not an enzyme itself but acts as a scaffold or transfer protein that presents arachidonic acid to 5-LO, thereby facilitating its conversion to LTA₄. researchgate.netoup.com Upon cell stimulation, 5-LO translocates from the cytoplasm to the nuclear envelope, where it associates with FLAP to form a biosynthetic complex. nih.govnih.gov This colocalization is essential for the efficient production of LTA₄. nih.govfrontiersin.org

Conversion of LTA₄ to Leukotriene C₄ (LTC₄) by Leukotriene C₄ Synthase (LTC₄S)

The unstable intermediate, LTA₄, serves as a substrate for the next key enzyme in the cysteinyl leukotriene pathway, Leukotriene C₄ synthase (LTC₄S). taylorandfrancis.comjci.org LTC₄S is an integral membrane protein, specifically a member of the MAPEG (Membrane-Associated Proteins in Eicosanoid and Glutathione (B108866) metabolism) family, which is localized to the outer nuclear and endoplasmic reticulum membranes. wikipedia.org

LTC₄S catalyzes the conjugation of LTA₄ with the tripeptide glutathione (GSH) to form Leukotriene C₄ (LTC₄). taylorandfrancis.comnih.gov This reaction is the committed step in the biosynthesis of all cysteinyl leukotrienes. wikipedia.org The enzyme forms a complex with FLAP and 5-LO at the nuclear envelope, creating an efficient biosynthetic unit for the production of LTC₄. nih.govwikipedia.org

Extracellular Metabolism of LTC₄ to Leukotriene D₄ (LTD₄) via Gamma-Glutamyltransferase 1 (GGT1)

Following its synthesis, LTC₄ is transported out of the cell where it undergoes further metabolism. The conversion of LTC₄ to Leukotriene D₄ (LTD₄) is catalyzed by the enzyme gamma-glutamyltransferase 1 (GGT1). nih.govresearchgate.net GGT1 is an extracellular enzyme that cleaves the gamma-glutamyl moiety from the glutathione backbone of LTC₄. nih.govnih.gov This proteolytic cleavage results in the formation of LTD₄. nih.gov Studies in individuals and mice with a genetic deficiency in GGT have demonstrated a complete lack of LTD₄ biosynthesis, highlighting the critical role of this enzyme in the pathway. nih.govnih.gov

Transcellular Biosynthesis Mechanisms of Cysteinyl Leukotrienes

An important aspect of leukotriene production is the process of transcellular biosynthesis. This occurs when one cell type, which expresses 5-LO, produces LTA₄ and then transfers this unstable intermediate to an adjacent cell that expresses a downstream enzyme, such as LTC₄S. pnas.orgpnas.org This intercellular exchange allows for the production of leukotrienes by cells that may not possess the complete enzymatic machinery.

For example, neutrophils are potent producers of LTA₄ but have limited LTC₄S activity. nih.gov They can release LTA₄, which is then taken up by nearby cells like platelets or endothelial cells that express LTC₄S, leading to the synthesis of LTC₄. nih.govbiosciencepharma.com This cooperative mechanism significantly amplifies the production of cysteinyl leukotrienes during an inflammatory response. pnas.orgnih.gov Co-cultures of neutrophils with neurons and glial cells have demonstrated a robust production of LTC₄, LTD₄, and LTE₄, indicating that transcellular biosynthesis is a relevant mechanism in the central nervous system as well. nih.gov

Metabolic Fate and Inactivation Pathways of Leukotriene D4

Conversion of Leukotriene D4 to Leukotriene E4 (LTE₄) by Dipeptidases

The initial and crucial step in the inactivation of LTD₄ is its conversion to LTE₄. nih.govwikipedia.org This metabolic transformation is catalyzed by dipeptidases, which are enzymes that hydrolyze dipeptides. reactome.orgnih.gov The reaction involves the cleavage and removal of the C-terminal glycine (B1666218) residue from the cysteinyl-glycinyl side chain of LTD₄. reactome.orgnih.gov

This conversion is a critical deactivation process, as LTE₄ is substantially less potent than LTD₄ in inducing biological responses such as smooth muscle contraction. pnas.orgnih.gov The enzyme responsible, often referred to as LTD₄ dipeptidase, is a membrane-bound protein found in various tissues, including the kidneys, lungs, and heart, as well as in plasma. pnas.orgnih.govnih.gov Specific forms of this enzyme include Dipeptidase 1 (DPEP1) and Dipeptidase 2 (DPEP2). reactome.orgresearchgate.net

Research has shown that human polymorphonuclear leukocytes (PMNs) are capable of converting LTD₄ to LTE₄ extracellularly. nih.gov This is accomplished through the release of a dipeptidase that is stored in the specific granules of these immune cells. nih.gov Studies in mice deficient in membrane-bound dipeptidase (MBD) have revealed that while the conversion of LTD₄ to LTE₄ is significantly reduced in tissues like the kidney and lungs, it is not completely absent. pnas.orgpnas.org This indicates the existence of alternative enzymatic pathways for this conversion in different tissues. pnas.org

| Feature | Description |

| Substrate | Leukotriene D₄ (LTD₄) |

| Product | Leukotriene E₄ (LTE₄) |

| Enzyme Class | Dipeptidase (e.g., DPEP1, DPEP2) reactome.orgresearchgate.net |

| Biochemical Reaction | Hydrolysis of the peptide bond, removing the glycine residue. reactome.orgnih.gov |

| Significance | Inactivation of the potent pro-inflammatory mediator LTD₄. pnas.org |

Further Degradation of Leukotriene E4: Omega-Oxidation and Beta-Oxidation Pathways

Once formed, Leukotriene E₄ (LTE₄) undergoes further catabolism to ensure its complete inactivation and elimination. The predominant pathway for the degradation of LTE₄ and other leukotrienes is initiated by omega (ω)-oxidation, followed by chain-shortening through beta (β)-oxidation, starting from the omega-end of the molecule. nih.govnih.govnih.gov

Omega-oxidation begins with the hydroxylation of the terminal methyl group (the ω-carbon) of the eicosanoid chain, a reaction catalyzed by specific cytochrome P450 enzymes of the CYP4F family. nih.govnih.gov This produces 20-hydroxy-LTE₄, which is then further oxidized to a dicarboxylic acid, ω-carboxy-LTE₄. nih.govcdnsciencepub.com

Following ω-oxidation, the molecule undergoes β-oxidation. nih.govwikipedia.org This process, which occurs within cellular organelles called peroxisomes, systematically shortens the fatty acid chain by removing two-carbon units at a time. nih.govnih.govnih.gov The result is the formation of chain-shortened metabolites, such as ω-carboxy-tetranor-LTE₃, which are more water-soluble and can be readily excreted, primarily in the urine. nih.govresearchgate.netjci.org Studies in individuals with peroxisome deficiency disorders have shown a significant impairment in this degradation pathway, leading to the accumulation of LTE₄ and ω-carboxy-LTE₄ in urine, highlighting the essential role of peroxisomes in leukotriene catabolism. nih.govjci.org

In some species, such as rats, an alternative metabolic step involves the N-acetylation of LTE₄ to form N-acetyl-LTE₄, which can then also enter the ω- and β-oxidation pathways. nih.gov

Enzymatic Systems Involved in Cysteinyl Leukotriene Catabolism

The catabolism of cysteinyl leukotrienes is a multi-step process orchestrated by several distinct enzymatic systems. Each enzyme plays a specific role in the sequential breakdown of these inflammatory mediators from the initial product, LTC₄, to their final excretable forms.

γ-Glutamyl Transpeptidase (GGT): This enzyme initiates the catabolic cascade by converting LTC₄ to LTD₄. nih.govnih.goversnet.org It does so by cleaving the γ-glutamyl moiety from the glutathione (B108866) structure of LTC₄. nih.govresearchgate.netresearchgate.net

Dipeptidases: As detailed in section 3.1, membrane-bound dipeptidases such as DPEP1 are responsible for the subsequent conversion of LTD₄ to LTE₄ by removing the glycine residue. nih.govreactome.orgresearchgate.net These enzymes are crucial for inactivating the potent biological activity of LTD₄.

Cytochrome P450 Monooxygenases: The CYP4F family of enzymes is responsible for the first step of the terminal degradation pathway, ω-oxidation. nih.gov They hydroxylate the terminal carbon of the leukotriene structure, preparing it for further breakdown. nih.govjst.go.jp

Peroxisomal β-Oxidation Enzymes: This complex system of enzymes, located in peroxisomes, is responsible for the chain-shortening of ω-oxidized leukotrienes. nih.govnih.govwikipedia.org Key enzymes in this pathway include the D-bifunctional protein (DBP). nih.gov Research has shown that defects in these enzymes lead to an accumulation of biologically active leukotrienes. nih.govnih.gov

N-Acetyltransferases: In some metabolic routes, these enzymes catalyze the addition of an acetyl group to the amino group of LTE₄, forming N-acetyl-LTE₄. nih.gov

The coordinated action of these enzymatic systems ensures the efficient inactivation and clearance of cysteinyl leukotrienes, thereby regulating the duration and intensity of the inflammatory response.

| Enzyme System | Function | Substrate → Product |

| γ-Glutamyl Transpeptidase (GGT) | Cleavage of glutamic acid nih.govnih.gov | LTC₄ → LTD₄ |

| Dipeptidases (e.g., DPEP1) | Cleavage of glycine nih.govreactome.org | LTD₄ → LTE₄ |

| Cytochrome P450 (CYP4F) | ω-hydroxylation nih.govnih.gov | LTE₄ → 20-hydroxy-LTE₄ |

| Peroxisomal β-Oxidation Enzymes | Chain-shortening nih.govnih.gov | ω-carboxy-leukotrienes → Shorter-chain metabolites |

| N-Acetyltransferase | N-acetylation nih.gov | LTE₄ → N-acetyl-LTE₄ |

Receptor Pharmacology of Leukotriene D4

Characterization of Cysteinyl Leukotriene Receptor 1 (CysLT₁R) and its Ligand Binding Affinity

The Cysteinyl Leukotriene Receptor 1 (CysLT₁R) is a high-affinity receptor for LTD4 and is considered the principal mediator of many of the pathophysiological actions of this leukotriene, including bronchoconstriction and vascular permeability. nih.govnih.gov CysLT₁R is widely expressed in various tissues, including lung smooth muscle, spleen, and peripheral blood leukocytes. jci.org

Binding studies have demonstrated that CysLT₁R exhibits a distinct preference for LTD4 over other cysteinyl leukotrienes. The binding affinity (Kd) of LTD4 for CysLT₁R has been reported to be in the low nanomolar range, typically between 0.3 and 9 nM. semanticscholar.org In contrast, the affinity for Leukotriene C4 (LTC4) is significantly lower, approximately 350-fold less than that of LTD4. semanticscholar.orgaai.org Leukotriene E4 (LTE4) generally acts as a partial agonist at this receptor with the lowest affinity among the three. aai.org The high affinity of LTD4 for CysLT₁R underscores its potency as an inflammatory mediator. semanticscholar.org

| Ligand | Receptor | Binding Affinity (Kd) | Reference |

| Leukotriene D4 (LTD4) | CysLT₁R | 0.3-9 nM | semanticscholar.org |

| Leukotriene C4 (LTC4) | CysLT₁R | ~350-fold lower than LTD4 | semanticscholar.orgaai.org |

| Leukotriene E4 (LTE4) | CysLT₁R | Lower than LTD4 and LTC4 | aai.org |

Characterization of Cysteinyl Leukotriene Receptor 2 (CysLT₂R) and its Ligand Binding Affinity

The Cysteinyl Leukotriene Receptor 2 (CysLT₂R) is another key receptor for cysteinyl leukotrienes, sharing approximately 38% amino acid identity with CysLT₁R. nih.gov It is expressed in the heart, adrenal glands, brain, and leukocytes. jci.org Unlike CysLT₁R, CysLT₂R displays a different ligand binding profile.

CysLT₂R binds both LTD4 and LTC4 with comparable high affinity. nih.govpnas.org This contrasts with the strong preference of CysLT₁R for LTD4. jci.org The binding affinity of LTD4 for CysLT₂R is about one-log less than its affinity for CysLT₁R. nih.gov LTE4 also binds to CysLT₂R, but with lower affinity than LTD4 and LTC4. nih.gov The dual affinity for both LTC4 and LTD4 suggests a distinct physiological role for CysLT₂R in mediating responses to these inflammatory mediators. jci.orgpnas.org

| Ligand | Receptor | Binding Affinity | Reference |

| Leukotriene D4 (LTD4) | CysLT₂R | Equal to LTC4 | nih.govpnas.org |

| Leukotriene C4 (LTC4) | CysLT₂R | Equal to LTD4 | nih.govpnas.org |

| Leukotriene E4 (LTE4) | CysLT₂R | Lower than LTD4 and LTC4 | nih.gov |

Emerging Insights into Cysteinyl Leukotriene Receptor 3 (CysLT₃R/GPR99) and Other Putative Receptors

Recent research has identified a third cysteinyl leukotriene receptor, designated as CysLT₃R, which is identical to the previously known G protein-coupled receptor 99 (GPR99). nih.govresearchgate.net This receptor shows a preference for LTE4, the stable metabolite of the cys-LT pathway. researchgate.netaai.org While its primary ligand appears to be LTE4, GPR99 can also be activated by LTC4 and LTD4. nih.govaai.org GPR99 is expressed in lung epithelial cells and is implicated in mediating vascular permeability and mucin release. researchgate.net

There is also evidence suggesting that other receptors, such as the P2Y₁₂ receptor and GPR17, may be involved in cysteinyl leukotriene signaling. nih.govjci.org GPR17 has been proposed to act as a negative regulator of CysLT₁R responses to LTD4. nih.govjci.org The interplay between these various receptors adds complexity to the regulation of inflammatory responses mediated by cysteinyl leukotrienes.

Mechanisms of Receptor Activation and Conformational Changes Induced by Leukotriene D4

Upon binding of LTD4, both CysLT₁R and CysLT₂R undergo conformational changes that lead to the activation of intracellular signaling pathways. These receptors are known to couple to G proteins, primarily of the Gq/11 and Gi/o families. jci.orgaai.org

Activation of CysLT₁R by LTD4 stimulates phospholipase Cβ, leading to the generation of inositol (B14025) phosphates and an increase in intracellular calcium concentrations. jci.org This signaling cascade is crucial for the contraction of smooth muscle and the increase in vascular permeability. drugbank.com Studies have shown that upon LTD4 binding, transmembrane helices (TMs) of the receptor, particularly TM5 and TM6, move outward, creating a cavity for G protein coupling and subsequent signal transduction. pnas.org

Similarly, the activation of CysLT₂R by LTD4 or LTC4 also leads to an increase in intracellular calcium via coupling to Gq/11 proteins. jci.orgnih.gov Cryo-electron microscopy studies of LTD4-bound CysLT₂R have revealed a spacious polar pocket that accommodates the ligand and a lateral access route into the orthosteric pocket. pnas.org These structural insights highlight the critical role of transmembrane helix 3 in sensing the agonist and initiating the conformational changes necessary for receptor activation. pnas.org The activation of these receptors by LTD4 triggers a cascade of events that contribute to the inflammatory response. nih.goversnet.org

Cellular and Molecular Mechanisms of Leukotriene D4 Action

Signal Transduction Pathways Mediated by CysLT Receptors

The biological effects of Leukotriene D4 are primarily mediated through its interaction with two main types of cysteinyl leukotriene receptors (CysLTRs): CysLT1R and CysLT2R. wikipedia.org These receptors are members of the G-protein coupled receptor (GPCR) superfamily. hmdb.ca The binding of LTD4 to these receptors, particularly the high-affinity CysLT1R, initiates a complex series of intracellular signaling events. hmdb.calu.se

G-Protein Coupled Receptor Signaling Cascades

Upon ligand binding, CysLT receptors undergo a conformational change that enables them to couple with and activate heterotrimeric G-proteins. Research has shown that LTD4-induced signaling involves both pertussis toxin (PTX)-sensitive and -insensitive G-proteins, indicating the engagement of different G-protein families. nih.gov

Specifically, in human monocytes and intestinal epithelial cells, the CysLT1R couples to the Gαi subunit, which is sensitive to pertussis toxin. nih.govresearchgate.net This interaction is a dominant pathway in monocytes, leading to downstream functional responses like chemotaxis. nih.gov In other cellular contexts, evidence points towards the involvement of Gq proteins. The activation of these G-proteins leads to the dissociation of the Gα subunit from the Gβγ dimer, both of which can then modulate the activity of various downstream effector enzymes. nih.gov Studies in intestinal epithelial cells have demonstrated a rapid, LTD4-induced interaction between Gβγ subunits and phospholipase C-gamma1 (PLC-γ1). nih.gov

Intracellular Calcium Flux Modulation

A hallmark of LTD4 signaling is the rapid and transient increase in intracellular calcium concentration ([Ca2+]i). nih.govtandfonline.com This calcium signal is a critical second messenger that orchestrates a wide array of cellular responses. The modulation of intracellular calcium by LTD4 is a dual process involving:

Mobilization from intracellular stores: LTD4 binding to its receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. nih.govnih.gov This mobilization from internal stores is a key initiating event in the calcium signal. nih.gov In human detrusor smooth muscle cells, LTD4-induced increases in [Ca2+]i and subsequent contraction are entirely dependent on the release of calcium from these intracellular reservoirs. auajournals.org

Influx from the extracellular environment: Following the initial release from intracellular stores, a sustained influx of extracellular calcium often occurs through store-operated calcium (SOC) channels in the plasma membrane. nih.gov The regulation of this influx can be mediated by a pertussis toxin-sensitive G-protein, distinct from the G-protein that governs the mobilization from intracellular stores. nih.gov

Interestingly, the small GTP-binding protein Rho has been identified as a critical component in the LTD4-induced mobilization of intracellular Ca2+ in epithelial cells. Inhibition of Rho proteins was found to abolish this calcium mobilization, suggesting its essential role upstream of Ca2+ release from intracellular stores. nih.govnih.gov

| Cell Type | Key Finding | Mechanism | Reference |

|---|---|---|---|

| Human Epithelial Cells (Int 407) | LTD4 induces both Ca2+ influx and mobilization from intracellular stores. | Influx is regulated by a PTX-sensitive G-protein; mobilization is PTX-insensitive. | nih.gov |

| Human Epithelial Cells | Mobilization of intracellular Ca2+ is dependent on the activation of the small GTP-binding protein Rho. | Rho activation is essential for the subsequent release of Ca2+ from intracellular stores. | nih.govnih.gov |

| Human Monocytes | LTD4-induced Ca2+ signal is mediated by CysLT1R coupled to Gαi. | Involves activation of PLC, IP3 generation, and store-operated calcium entry. | nih.gov |

| Human Detrusor Smooth Muscle Cells | LTD4-induced increase in [Ca2+]i is entirely dependent on release from intracellular stores. | Mediated by specific LTD4 receptors on the smooth muscle cells. | auajournals.org |

| Macrophages | Macrophages primarily express CysLT1R and flux calcium in response to LTD4. | Calcium flux is a key response to LTD4 stimulation in these immune cells. | nih.gov |

Activation of Protein Kinase Cascades (e.g., Akt, ERK, MAPKs)

Leukotriene D4 is a potent activator of several protein kinase cascades that are central to cell proliferation, survival, and inflammation.

Akt Pathway: LTD4 has been shown to induce the phosphorylation and activation of Akt (also known as Protein Kinase B) in various cell types, including cholangiocarcinoma cells and mouse embryonic stem cells. mdpi.comnih.gov In enterocytes, the LTD4-mediated inhibition of an alanine (B10760859) cotransporter is dependent on a Ca2+-dependent PKCα-Akt signaling pathway. omicsonline.org This pathway is often associated with cell survival and proliferation. hmdb.ca

ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family, is consistently activated in response to LTD4. nih.govbiologists.comdoaj.org In intestinal epithelial cells, LTD4 enhances proliferation through a mechanism that requires the activation of the MAPK Erk-1/2. biologists.com This activation can be Ras-independent and dependent on Protein Kinase C epsilon (PKCε). researchgate.netbiologists.com In human airway smooth muscle cells, LTD4 induces the phosphorylation of ERK, p38 MAPK, and c-Jun-NH2-terminal kinase (JNK), leading to the expression of genes involved in airway remodeling. nih.gov Similarly, in CD34+ hematopoietic progenitor cells, LTD4 rapidly activates p44/42 MAPK (ERK1/2). aai.org

| Kinase Cascade | Cell Type | Downstream Effect | Reference |

|---|---|---|---|

| Akt (PKB) | Cholangiocarcinoma cells | Promotes cell proliferation. | mdpi.com |

| Akt (PKB) | Mouse embryonic stem cells | Stimulates cell proliferation and migration. | nih.gov |

| ERK/MAPK | Intestinal epithelial cells | Enhances cell proliferation. | biologists.com |

| ERK, p38 MAPK, JNK | Human airway smooth muscle cells | Induces expression of HB-EGF and ADAM12, involved in airway remodeling. | nih.gov |

| ERK/MAPK | CD34+ hematopoietic progenitor cells | Involved in integrin-mediated adhesion and proliferation. | aai.org |

| Akt and ERK | Mast cells | Upregulates IgE-mediated responses and enhances TNF-α expression. | nih.gov |

Role of Phospholipases (e.g., PC-PLC) in Signal Transduction

While phospholipase C-gamma1 (PLC-γ1) is a key effector in the generation of IP3 and subsequent calcium mobilization, other phospholipases are also implicated in LTD4 signaling. In intestinal epithelial cells, LTD4 stimulation leads to the activation of RhoA, which then associates with PLC-γ1 in the plasma membrane, an essential step for calcium mobilization. nih.govnih.gov This indicates a sophisticated interplay between small GTPases and phospholipases.

Furthermore, studies in human small bronchioles suggest that LTD4-induced constriction may be mediated by a phosphatidylcholine-specific phospholipase C (PC-PLC) pathway, as the PC-PLC inhibitor D609 caused complete relaxation of the constricted bronchioles. taylorandfrancis.com This highlights the potential for cell- and tissue-specific utilization of different phospholipase isoforms in response to LTD4.

Protein Tyrosine Kinase Involvement

Protein tyrosine kinases (PTKs) play a crucial role in the signal transduction of LTD4. In intestinal epithelial cells, LTD4 induces the rapid tyrosine phosphorylation of vinculin, a focal adhesion protein. biologists.com This event is blocked by an inhibitor of the Src family of tyrosine kinases, suggesting their direct involvement. biologists.com Moreover, the LTD4-induced mobilization of calcium has been shown to involve the tyrosine phosphorylation of PLC-γ1. nih.gov

Further evidence for the role of PTKs comes from studies showing that LTD4 induces an association between c-Src and PLC-γ1. nih.gov Inhibition of this interaction prevents the downstream calcium signal, underscoring the essential role of Src family kinases in coupling the CysLT receptor to PLC-γ1 activation. nih.gov In hematopoietic progenitor cells, LTD4-induced adhesion is significantly blocked by the tyrosine kinase inhibitor genistein, further confirming the importance of this class of enzymes in mediating the functional effects of LTD4. aai.org

Functional Responses in Target Cells Induced by Leukotriene D4

The intricate signaling cascades initiated by Leukotriene D4 culminate in a diverse range of functional responses in various target cells, contributing to its significant role in physiology and disease.

Smooth Muscle Cells: One of the most well-characterized effects of LTD4 is the potent contraction of smooth muscle, particularly in the airways and vasculature. wikipedia.org This bronchoconstriction is a cardinal feature of asthma. wikipedia.org In human detrusor smooth muscle, LTD4 induces contraction, highlighting its potential role in bladder function. auajournals.org

Epithelial Cells: In intestinal epithelial cells, LTD4 stimulates proliferation and survival, processes that are fundamental to tissue homeostasis but can also contribute to pathology when dysregulated. hmdb.caresearchgate.net It also modulates cell adhesion by affecting the localization and phosphorylation of proteins like vinculin. biologists.com

Immune Cells: LTD4 exerts significant effects on various immune cells. In human monocytes, it stimulates chemotaxis and induces the expression of numerous genes, including immediate-early genes and cytokines, thereby amplifying inflammatory responses. nih.govuiowa.edu In mast cells, LTD4 can enhance antigen-mediated responses, including degranulation and the synthesis of inflammatory mediators like TNF-α. nih.gov Furthermore, LTD4 promotes the adhesion of polymorphonuclear leukocytes (PMNs) by upregulating β2-integrin. ersnet.org In macrophages, LTD4 potentiates phagocytosis and the uptake of oxidized low-density lipoprotein (oxLDL), a key process in the formation of foam cells in atherosclerosis. nih.gov

Smooth Muscle Contraction Mechanisms (Bronchial and Vascular)

Leukotriene D4 is a powerful constrictor of both bronchial and vascular smooth muscle, a key factor in the pathophysiology of asthma. wikipedia.orgwikipedia.org In human bronchial smooth muscle, LTD4 induces a potent and sustained contraction. cdnsciencepub.comnih.gov This effect is mediated, at least in part, by an increase in intracellular calcium concentration ([Ca2+]i). nih.govatsjournals.org Studies on human small bronchioles have shown that LTD4-induced constriction is entirely dependent on the influx of extracellular calcium. nih.gov However, research also points to a mechanism that is partially independent of calcium. nih.govatsjournals.org In human bronchial smooth muscle cells, LTD4 has been shown to activate protein kinase C (PKC), specifically translocating a Ca2+-independent isoform of PKC, which contributes to the sustained contraction. nih.govatsjournals.org

In the vasculature, the effect of LTD4 can be more complex. While it generally causes vasoconstriction, some studies have shown that it can induce relaxation in certain vascular beds, such as canine renal and superior mesenteric arteries, in an endothelium-dependent manner. ahajournals.org However, in other contexts, LTD4 promotes vascular smooth muscle cell proliferation, a process that can contribute to myointimal hyperplasia, a key event in atherosclerosis. nih.govthieme-connect.com This proliferative effect is dose-dependent and can be blocked by specific LTD4 receptor antagonists. nih.gov

| Tissue | Primary Effect of LTD4 | Key Mechanistic Findings |

| Bronchial Smooth Muscle | Contraction | Dependent on extracellular Ca2+ influx nih.gov; Involves activation of a Ca2+-independent Protein Kinase C (PKC) isoform nih.govatsjournals.org |

| Vascular Smooth Muscle | Contraction and Proliferation | Proliferation is dose-dependent and receptor-mediated nih.govthieme-connect.com; Can induce endothelium-dependent relaxation in some arteries ahajournals.org |

Vascular Permeability Alterations

Leukotriene D4 significantly increases vascular permeability, leading to tissue edema, a hallmark of inflammation. wikipedia.orgatsjournals.org This is achieved primarily through its action on endothelial cells that line the blood vessels. LTD4 induces the contraction of endothelial cells, which leads to the formation of gaps between them. nih.govpnas.org This intercellular gap formation allows for the leakage of plasma and proteins from the bloodstream into the surrounding tissues. nih.gov This process is mediated through the activation of CysLT2 receptors on endothelial cells, which triggers a signaling cascade involving Rho kinase. nih.gov Studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that LTD4 induces robust endothelial cell contraction and disrupts the integrity of the endothelial monolayer. pnas.orgresearchgate.net

Influence on Mucus Secretion and Ciliary Activity

In the respiratory tract, Leukotriene D4 contributes to airway obstruction not only by constricting the smooth muscle but also by affecting mucus secretion and ciliary function. wikipedia.orgselfhacked.com

Mucus Secretion: LTD4 is a potent secretagogue, meaning it stimulates the secretion of mucus from goblet cells in the airway epithelium. nih.govcapes.gov.br Studies in guinea pigs have shown that aerosolized LTD4 causes a dose-dependent increase in mucus secretion. nih.gov Furthermore, research indicates that LTD4 can upregulate the transcription of the MUC2 gene, which codes for a major component of airway mucus, through a signaling pathway involving the CysLT1 receptor. karger.com

| Function | Effect of LTD4 | Supporting Research Findings |

| Mucus Secretion | Increased secretion | Stimulates goblet cells nih.govcapes.gov.br; Upregulates MUC2 gene transcription karger.com |

| Ciliary Activity | Conflicting reports: Inhibition or Stimulation with disorientation | Inhibition observed in human paranasal sinus mucosa nih.govnih.gov; Stimulation with disorientation seen in human, guinea pig, and rat respiratory mucosa ebi.ac.ukfrontiersin.org |

Modulation of Extracellular Matrix Production (e.g., Collagen)

The role of Leukotriene D4 in modulating the production of extracellular matrix (ECM) components, such as collagen, is an area of ongoing investigation. While some studies have reported that LTD4 alone does not directly increase the expression of various ECM proteins, including collagen, in human airway smooth muscle cells, it can have indirect and context-dependent effects. nih.govatsjournals.orgatsjournals.org

For instance, although LTD4 by itself may not stimulate collagen synthesis, it can enhance the production of collagen by myofibroblasts that have been transformed by transforming growth factor-beta 1 (TGF-β1). nih.gov This suggests that in a pro-fibrotic environment rich in TGF-β1, LTD4 can contribute to airway remodeling by promoting the deposition of ECM. nih.gov Additionally, LTD4, in combination with epidermal growth factor (EGF), has been shown to stimulate the synthesis of certain proteoglycans, like versican, by human bronchial smooth muscle cells. atsjournals.org In the context of chronic rhinosinusitis, LTD4, particularly when primed by TGF-β1, has been found to increase the levels of matrix metalloproteinase-1 (MMP-1), an enzyme involved in ECM turnover. mdpi.com

Immune Cell Activation and Inflammatory Mediator Release

Leukotriene D4 is a key player in the activation of various immune cells and the subsequent release of inflammatory mediators, thereby amplifying the inflammatory response. atsjournals.orgnih.gov

LTD4 has been shown to induce chemotaxis (directed migration) in human eosinophils, a type of white blood cell heavily implicated in allergic inflammation. nih.gov This effect is mediated through the CysLT1 receptor. nih.gov Furthermore, LTD4 can prime alveolar macrophages, another important immune cell in the lungs, to release increased amounts of pro-inflammatory mediators such as macrophage inflammatory protein-1alpha (MIP-1α), tumor necrosis factor (TNF), and nitric oxide (NO) upon subsequent stimulation. nih.gov This priming effect suggests that LTD4 can potentiate the inflammatory process during an immune response. nih.gov

In airway epithelial cells, LTD4 treatment has been shown to increase the expression of a range of inflammatory cytokines and chemokines, including IL-1α, IL-1β, IL-6, and eotaxin. researchgate.netplos.org It also upregulates the expression of adhesion molecules like ICAM-1 on endothelial cells, which facilitates the attachment of leukocytes, a crucial step in the inflammatory cascade. researchgate.net Moreover, LTD4 can upregulate β2-integrin adhesion in human polymorphonuclear leukocytes, further promoting their interaction with the endothelium. ersnet.org

Leukotriene D 4 Sulfone: Specific Research Considerations

Theoretical and Known Formation Pathways of Leukotriene D-4 Sulfone

The generation of this compound is not a primary pathway in leukotriene biosynthesis but is understood to occur through subsequent metabolic or synthetic processes.

The formation of LTD-4 sulfone in biological systems is considered a result of oxidative metabolism. This process is a known inactivation pathway for sulfidopeptide leukotrienes. The myeloperoxidase system, present in cells like human polymorphonuclear leukocytes, can metabolize Leukotriene C4, D4, and E4. nih.govatsjournals.org This enzymatic system, through the action of hypochlorous acid (HOCl), leads to the formation of subclass-specific S-diastereoisomeric sulfoxides and other products. atsjournals.org While the direct conversion to a sulfone in a single step is less detailed in the literature, the formation of sulfoxide (B87167) analogs represents a key oxidative step. atsjournals.orgnih.gov It is plausible that further oxidation of the sulfoxide could yield the sulfone, representing a terminal inactivation product. This metabolic transformation is critical for terminating the biological activity of the primary leukotrienes. learning-cleanairasia.org

To investigate the structure-activity relationships of leukotrienes, researchers have chemically synthesized various analogs, including their sulfone derivatives. nih.govresearchgate.net The synthesis of Leukotriene C4, D4, and E4 sulfones has been crucial for determining their biological activity profiles in respiratory tissues and comparing them to their corresponding sulfide (B99878) parent compounds. nih.govnih.gov These synthetic efforts allow for the production of stable quantities of the metabolite for detailed pharmacological studies, which would be difficult if relying solely on isolation from biological sources where it may be present in minute, transient amounts. nih.gov The development of these analogs is a key strategy to probe the structural requirements for receptor binding and cellular activation. researchgate.net

Comparative Biochemical and Biological Activities of this compound

Research into the biological effects of LTD-4 sulfone reveals a distinct profile compared to its parent compound, LTD4, particularly in its interaction with enzymes and cellular receptors.

Arylsulfatase B is a lysosomal enzyme that hydrolyzes sulfates. Studies have investigated the ability of leukotrienes and their metabolites to inhibit this enzyme. While sulfidopeptide leukotrienes like LTC4 and LTD4, along with their sulfoxide analogs, were found to be potent inhibitors of human eosinophil arylsulfatase B, the same was not true for the sulfone form. nih.gov Research explicitly shows that two different sulfone analogs of Leukotriene D4 were not inhibitory towards the enzyme. nih.gov This indicates that the oxidation state of the sulfur atom in the peptide side chain is a critical determinant for interaction with arylsulfatase B, with the sulfone group eliminating the inhibitory activity.

This compound displays a qualitatively similar, though quantitatively different, profile of biological activity compared to Leukotriene D4, acting as a potent agonist at leukotriene receptors. nih.gov It is a powerful contractile agonist in various smooth muscle preparations. nih.govnih.gov The contractile responses induced by LTD-4 sulfone are partially reversed by FPL-55712, a known leukotriene receptor antagonist, which suggests that LTD-4 sulfone mediates its effects through the same or similar receptors as LTD4. nih.gov

The table below summarizes the comparative contractile agonist activity on guinea pig respiratory tissues.

| Compound | Tissue | Potency (pD2 value) |

| This compound | Tracheal Chains | 8.0 |

| This compound | Parenchyma | 8.2 |

| Leukotriene C-4 Sulfone | Tracheal Chains | 8.2 |

| Leukotriene E-4 Sulfone | Tracheal Chains | 7.9 |

| Data sourced from scientific research on the biological activity of leukotriene sulfones. nih.gov |

Assessment of Impact on Cellular Responses (e.g., smooth muscle contraction, inflammation, collagen production)

Smooth Muscle Contraction: this compound is a potent constrictor of airway smooth muscle. On indomethacin-treated guinea pig tracheal chains, LTD-4 sulfone induced prolonged contractions that were slow in onset. nih.gov When administered intravenously to anesthetized guinea pigs, LTD-4 sulfone caused dose-dependent increases in inflation pressure, indicating bronchoconstriction, with an ED50 of 0.5 µg/kg. nih.gov This demonstrates a powerful effect on airway smooth muscle, qualitatively similar to the parent leukotrienes. nih.gov

Inflammation: A key component of inflammation is the increase in vascular permeability. When injected into guinea pig skin along with prostaglandin (B15479496) E2 (PGE2), this compound was shown to induce changes in vascular permeability. nih.gov In this assay, its potency was found to be comparable to that of Leukotriene D4 itself and Leukotriene E4 sulfone. nih.gov This finding implicates LTD-4 sulfone as a potential contributor to the edema associated with inflammatory responses.

The table below shows the relative potency of various leukotrienes in inducing changes in vascular permeability in guinea pig skin.

| Compound | Relative Potency |

| This compound | High |

| Leukotriene D-4 | High |

| Leukotriene E-4 Sulfone | High |

| Leukotriene E-4 | Moderate |

| Leukotriene F-4 | Low |

| Leukotriene F-4 Sulfone | Low |

| Data sourced from a comparative study on the biological activities of leukotriene analogs. nih.gov |

Collagen Production: While the parent compound, Leukotriene D4, has been shown to stimulate collagen production from myofibroblasts in the presence of transforming growth factor-beta (TGF-β1) and from lung fibroblasts, there is currently no specific research data available on the direct impact of this compound on collagen production or fibrosis. Therefore, its role in tissue remodeling processes involving collagen deposition remains uncharacterized.

Stability and Degradation of this compound

The stability of Leukotriene D-4 (LTD-4) sulfone is a critical factor for researchers to consider in experimental design, storage, and handling. While the core structure of leukotrienes is inherently unstable, the sulfone moiety in LTD-4 sulfone introduces specific chemical properties that influence its stability and degradation profile compared to its sulfide precursor, Leukotriene D-4 (LTD-4).

Research into the stability of cysteinyl leukotrienes has shown that they are generally labile compounds. nih.gov They are particularly susceptible to degradation in acidic environments and can be affected by factors such as temperature, light, and the presence of oxidizing agents. nih.gov The polyene chain within the leukotriene structure is prone to isomerization and oxidation, which can lead to a loss of biological activity. Among the naturally occurring cysteinyl leukotrienes, Leukotriene E4 (LTE4) is recognized as the most stable. nih.govpnas.org

The oxidation of the sulfide in LTD-4 to a sulfone significantly enhances the molecule's polarity and can confer increased resistance to certain degradation pathways. vulcanchem.com Specifically, the sulfone group provides greater stability against enzymatic degradation by peptidases, which are responsible for the conversion of LTD-4 to LTE-4. vulcanchem.com This reduced susceptibility to peptidase cleavage means that this compound has a longer potential half-life in biological systems where such enzymes are present. vulcanchem.com

However, the presence of the sulfone does not render the entire molecule immune to degradation. The conjugated triene system remains a reactive part of the molecule. Degradation of the parent compound, Leukotriene C4 (LTC4), has been shown to occur through oxidation, leading to the formation of sulfoxides and other oxidized products. nih.gov Since this compound is already in a higher oxidation state at the sulfur atom, its degradation is more likely to involve the unsaturated fatty acid portion of the molecule.

For research purposes, the proper storage of this compound is paramount to maintain its integrity. Based on the handling recommendations for other leukotrienes and their analogs, it is advised to store this compound at very low temperatures, typically -70°C or -80°C. sigmaaldrich.com It is often supplied as a powder or in a solution with specific solvents and should be handled under an inert atmosphere, such as argon, to minimize oxidation. pnas.org When in solvent, it should be stored at -80°C for long-term stability. clinisciences.comtargetmol.com

Table 1: Stability and Storage Recommendations for Leukotriene Analogs

| Parameter | Recommendation | Rationale |

| Storage Temperature | -70°C to -80°C | To minimize thermal degradation and oxidation of the unstable polyene structure. sigmaaldrich.com |

| Form | Powder or dissolved in appropriate solvent | Powder form is generally more stable for long-term storage. Specific solvents maintain solubility and stability. clinisciences.comtargetmol.com |

| Atmosphere | Inert gas (e.g., Argon) | To prevent oxidation of the conjugated double bond system. pnas.org |

| pH of Solutions | Avoid acidic conditions | Leukotrienes are known to be labile in acidic solutions. nih.gov |

| Light Exposure | Minimize | To prevent photo-oxidation and isomerization of the double bonds. |

| Enzymatic Stability | More resistant to peptidases than LTD-4 | The sulfone group protects against cleavage by peptidases. vulcanchem.com |

Advanced Analytical Methodologies for Leukotriene D4 and Sulfone Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of leukotrienes, offering the necessary resolution to separate these structurally similar compounds from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the analysis of leukotrienes. nih.gov This method leverages the characteristic UV absorbance of the conjugated triene system present in leukotrienes.

Key Principles and Findings:

Separation: Reversed-phase HPLC columns, such as C18, are commonly used to separate leukotrienes based on their hydrophobicity. nih.govnih.gov Mobile phases typically consist of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (such as methanol (B129727) or acetonitrile), often with a pH adjustment to optimize separation. nih.govsigmaaldrich.com

Detection: The conjugated double bonds in the leukotriene structure result in a strong UV absorbance at specific wavelengths, typically around 280 nm, allowing for their detection and quantification.

Application: HPLC with UV detection has been successfully employed to separate various arachidonic acid metabolites, including LTC4, LTD4, and LTE4. nih.gov For instance, one method using a radial compression system can separate these metabolites within 60 minutes, while a conventional steel column system requires about 100 minutes. nih.gov

Sample Preparation: A straightforward evaporation technique for sample preparation can be utilized, which avoids more time-consuming chromatographic methods. nih.gov

Interactive Table: HPLC Parameters for Leukotriene Analysis

| Parameter | Details | Reference |

|---|---|---|

| Column Type | Reversed-phase C18 | nih.govnih.gov |

| Mobile Phase | Methanol and buffered water | nih.gov |

| Detection | UV at specific wavelengths (e.g., 280 nm) | |

| Run Time | 60-100 minutes | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of leukotrienes, particularly due to its high resolving power for isomeric compounds. creative-proteomics.com

Key Principles and Findings:

Derivatization: As leukotrienes are generally non-volatile, a derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis. This often involves the formation of trimethylsilyl (B98337) (TMS) derivatives. msu.edu

Separation and Detection: The derivatized sample is then introduced into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated components are subsequently ionized and detected by the mass spectrometer, which provides information on their mass-to-charge ratio, aiding in their identification.

Application: GC-MS methods have been developed for the analysis of cysteinyl leukotrienes and LTB4 in biological fluids. nih.gov This technique has been instrumental in identifying novel LTB4 metabolites, such as 10,11-dihydro-LTB4 and 10,11-dihydro-12-oxo-LTB4. nih.gov

Data Analysis: Spectral comparisons against extensive mass spectral libraries, such as those from the National Institute of Standards and Technology (NIST) and Wiley Registry, are used for data analysis. msu.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the method of choice for the quantification of eicosanoids in biological matrices due to its superior sensitivity and specificity. creative-proteomics.comnih.gov

Key Principles and Findings:

Enhanced Sensitivity: LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry, allowing for the simultaneous quantification of multiple leukotrienes in complex biological samples. creative-proteomics.com The use of multiple reaction monitoring (MRM) mode can enhance detection sensitivity significantly. creative-proteomics.com

Internal Standards: The use of stable isotope-labeled internal standards, such as deuterated leukotrienes (e.g., LTB4-d4), is crucial for accurate quantification, as it corrects for sample loss during preparation and variations in instrument response. nih.govcaymanchem.com

Method Validation: A validated LC-MS/MS method for the simultaneous quantification of 34 eicosanoids in human serum, sputum, and bronchoalveolar lavage fluid (BALF) demonstrated a limit of quantification ranging from 0.2 to 3 ng/mL and a short run time of 25 minutes. nih.gov

High-Throughput Capability: This technique allows for the analysis of over 100 samples per day with excellent batch-to-batch consistency. creative-proteomics.com

Interactive Table: Performance of LC-MS/MS for Leukotriene Analysis

| Feature | Performance Metric | Reference |

|---|---|---|

| Limit of Quantification (LLOQ) | As low as 5 pg/mL for most leukotrienes | creative-proteomics.com |

| Sensitivity Enhancement (MRM) | 20–50x compared to conventional methods | creative-proteomics.com |

| Sample Throughput | >100 samples/day | creative-proteomics.com |

| Recovery Rates | >85% from plasma and tissue homogenates | creative-proteomics.com |

| Reproducibility (CV%) | <10% for inter- and intra-assay replicates | creative-proteomics.com |

Immunochemical Assays (e.g., ELISA) for Targeted Detection

Immunochemical assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), provide a targeted approach for the detection and quantification of specific leukotrienes. creative-proteomics.com

Key Principles and Findings:

Competitive ELISA: Many commercially available kits for LTD4 operate on the principle of competitive ELISA. abbexa.comassaygenie.comelabscience.com In this format, LTD4 present in the sample competes with a labeled LTD4 (e.g., conjugated to an enzyme like alkaline phosphatase or biotinylated) for a limited number of binding sites on a specific monoclonal antibody pre-coated on a microplate. abbexa.comassaygenie.comnih.gov

Detection: The amount of labeled LTD4 bound to the antibody is inversely proportional to the concentration of LTD4 in the sample. abbexa.com The signal, typically a color change, is measured spectrophotometrically. abbexa.comelabscience.com

Sensitivity and Specificity: ELISA kits can be highly sensitive, with detection limits in the picogram range. nih.gov For example, one developed ELISA for sulfidoleukotrienes had a detection limit of 6.3 +/- 1.2 pg sLT/100 microliters. nih.gov The specificity of the assay is determined by the monoclonal antibody used. assaygenie.com

Applications: ELISA is suitable for measuring leukotrienes in various biological fluids, including serum, plasma, urine, and cell culture supernatants. abbexa.comsigmaaldrich.com It is particularly useful for screening large numbers of samples. creative-proteomics.com

Sample Preparation and Matrix Considerations in Biological Systems

The accurate analysis of leukotrienes in biological systems is highly dependent on meticulous sample preparation to remove interfering substances. ajptr.comnovamedline.com

Key Principles and Findings:

Sample Collection and Storage: Biological samples like blood, plasma, and urine are common matrices for leukotriene analysis. ajptr.com It is crucial to process and store these samples correctly to prevent degradation of the analytes. For instance, plasma is obtained by centrifugation of blood collected in tubes with an anticoagulant. ajptr.com Samples that cannot be assayed immediately should be stored at -80°C. novamedline.com

Extraction Techniques:

Solid-Phase Extraction (SPE): This is a selective method where the analyte is bound to a solid support (e.g., C18 reverse-phase column), interferences are washed away, and the analyte is then eluted with an appropriate solvent. sigmaaldrich.comajptr.com This is a powerful technique due to the wide choice of sorbents available. ajptr.com

Liquid-Liquid Extraction (LLE): This technique involves the extraction of a substance from one liquid phase to another. ajptr.com

Matrix Effects: Biological matrices are complex and can contain substances that interfere with the assay. novamedline.com It is often necessary to test for interference by analyzing samples at different dilutions. If there is poor correlation between dilutions, a purification step is recommended. novamedline.com For example, plasma contains many substances that can interfere with immunoassays, and the presence of rabbit IgG can interfere with assays utilizing mouse anti-rabbit antibodies. novamedline.com

Challenges in Identification and Quantification of Specific Leukotriene Sulfones

While significant advancements have been made in the analysis of leukotrienes, several challenges remain, particularly in the identification and quantification of their sulfone derivatives.

Key Challenges:

Structural Similarity: Leukotrienes and their sulfone derivatives are structurally very similar, making their separation and individual quantification challenging. The sulfones of LTC4, LTD4, and LTE4 display a qualitatively similar profile of biological activity to their corresponding sulfides, further complicating functional studies. nih.gov

Low Endogenous Concentrations: Leukotrienes are often present at very low concentrations in biological fluids, requiring highly sensitive analytical methods for their detection. unl.pt

Isomeric Complexity: The presence of multiple isomers for each leukotriene adds another layer of complexity to their analysis, necessitating high-resolution separation techniques. creative-proteomics.com

Metabolic Instability: Leukotrienes are rapidly metabolized in vivo, which can make it difficult to accurately measure the levels of the parent compounds. For example, the metabolism of LTC4 in plasma is rapid and complete. novamedline.com

Lack of Commercial Standards: The limited commercial availability of certified reference standards for specific leukotriene sulfones can hinder method development and validation.

Resistance to Inactivation: Studies have shown that LTE4 is substantially more resistant to inactivation by neutrophil-mediated processes compared to other cysteinyl leukotrienes, which could affect its measured levels in inflammatory settings. nih.gov

Future Research Directions and Unexplored Avenues for Leukotriene D 4 Sulfone

Elucidation of Endogenous Pathways for Sulfone Formation

The precise endogenous pathways leading to the formation of Leukotriene D-4 sulfone are not yet fully elucidated, presenting a critical area for future investigation. While the biosynthesis of cysteinyl leukotrienes, including LTD-4, is well-documented, the specific enzymatic or oxidative processes that convert LTD-4 to its sulfone derivative require further characterization.

One potential pathway involves the action of myeloperoxidase (MPO), an enzyme abundant in neutrophils. Activated human polymorphonuclear leukocytes can metabolize sulfidopeptide leukotrienes like LTD-4 into their corresponding S-diastereoisomeric sulfoxides nih.gov. This conversion is believed to be mediated by hypochlorous acid (HOCl), which is produced by the MPO-H₂O₂-halide system of these activated cells nih.govnih.gov. This finding suggests that in inflammatory conditions characterized by neutrophil activation, there is a potential for significant local production of this compound.

Future research should focus on:

Identifying the specific enzymes and cellular conditions that favor the conversion of LTD-4 to its sulfone.

Investigating the role of other peroxidases and reactive oxygen species in this metabolic step.

Quantifying the endogenous levels of this compound in various inflammatory states to understand its physiological and pathological relevance.

Comprehensive Characterization of Receptor Binding Profiles and Downstream Signaling

The biological effects of leukotrienes are mediated through their interaction with specific G protein-coupled receptors, primarily the cysteinyl leukotriene receptors CysLT₁ and CysLT₂. While the receptor interactions of LTD-4 are well-studied, a detailed understanding of how this compound engages with these receptors is lacking.

Receptor Binding Profiles:

Preliminary studies have shown that synthetic this compound is a potent contractile agonist on guinea pig tracheal and parenchymal tissues nih.gov. The contractile effects of LTD-4 sulfone were partially reversed by the cysteinyl leukotriene receptor antagonist FPL-55712, suggesting that it exerts its effects, at least in part, through these receptors nih.gov. However, comprehensive binding studies are needed to determine the affinity (Kd values) of this compound for CysLT₁ and CysLT₂ receptors and to compare it with that of its parent molecule, LTD-4.

Downstream Signaling:

The downstream signaling cascades initiated by this compound remain largely unexplored. For its precursor, LTD-4, binding to the CysLT₁ receptor is known to couple with Gq proteins, leading to an increase in intracellular calcium and subsequent smooth muscle contraction. It is plausible that this compound activates similar pathways, but this needs to be experimentally verified.

Future research in this area should aim to:

Conduct competitive radioligand binding assays to determine the binding affinities of this compound for CysLT₁ and CysLT₂ receptors.

Utilize cell-based assays to investigate G-protein coupling and the activation of second messenger systems (e.g., inositol (B14025) phosphate, cyclic AMP) upon receptor activation by the sulfone metabolite.

Compare the potency and efficacy of this compound with LTD-4 in activating these signaling pathways.

Investigation of Novel Cellular Targets and Biological Roles

The known biological activity of this compound is currently limited to its contractile effects on respiratory smooth muscle nih.gov. However, given the widespread distribution of cysteinyl leukotriene receptors on various cell types, it is highly probable that this metabolite has a broader range of biological activities.

Potential Cellular Targets:

Cysteinyl leukotriene receptors are expressed on a variety of inflammatory cells, including eosinophils, mast cells, and macrophages, as well as on structural cells like fibroblasts and endothelial cells. Therefore, this compound could potentially modulate the functions of these cells, influencing processes such as:

Inflammatory cell recruitment and activation: By interacting with CysLT receptors on immune cells, the sulfone metabolite could play a role in chemotaxis, degranulation, and cytokine release.

Vascular permeability: Activation of CysLT receptors on endothelial cells by LTD-4 leads to increased vascular permeability and edema. It is important to investigate if the sulfone derivative shares this activity.

Tissue remodeling: Cysteinyl leukotrienes are implicated in airway remodeling in chronic asthma. The potential contribution of this compound to processes like fibroblast proliferation and collagen deposition warrants investigation.

Avenues for future research include:

Screening a wide range of immune and structural cell types for their responsiveness to this compound.

Investigating the effects of the sulfone metabolite on key cellular functions such as migration, proliferation, and mediator release.

Utilizing animal models of inflammatory diseases to explore the in vivo biological roles of this compound.

Development of Targeted Analytical Strategies for Specific Sulfone Metabolites

The lack of specific and sensitive analytical methods for the detection and quantification of this compound in biological samples is a major barrier to understanding its physiological and pathological roles. Current methods are often designed for the broader class of leukotrienes and may not adequately separate or specifically quantify the sulfone metabolite from its parent compound.

The development of targeted analytical strategies is crucial and should focus on:

Chromatographic Separation: High-performance liquid chromatography (HPLC) is a standard technique for separating leukotrienes. Future efforts should focus on optimizing HPLC methods, potentially using different stationary and mobile phases, to achieve baseline separation of this compound from LTD-4 and other related metabolites unimi.itnih.gov.

Mass Spectrometry Detection: Tandem mass spectrometry (MS/MS) offers high sensitivity and specificity for the identification and quantification of small molecules. The development of a dedicated LC-MS/MS method for this compound would enable its precise measurement in complex biological matrices like plasma, urine, and bronchoalveolar lavage fluid nih.gov. This would involve determining the specific precursor and product ion transitions for the sulfone metabolite.

Table 1: Potential Analytical Approaches for this compound

| Analytical Technique | Potential Application for this compound | Key Considerations |

| HPLC | Separation from LTD-4 and other leukotriene metabolites. | Optimization of column chemistry and mobile phase composition for resolution. |

| Mass Spectrometry (MS) | Confirmation of molecular weight and structural characterization. | Fragmentation analysis to differentiate from LTD-4. |

| LC-MS/MS | Highly sensitive and specific quantification in biological fluids. | Development of specific multiple reaction monitoring (MRM) transitions. |

Potential for Therapeutic Modulation of Sulfone-Related Pathways

A better understanding of the formation and biological actions of this compound could open new avenues for therapeutic intervention in inflammatory diseases. If this metabolite is found to be a significant contributor to pathology, strategies could be developed to either inhibit its formation or block its actions.

Inhibition of Sulfone Formation:

If specific enzymes responsible for the conversion of LTD-4 to its sulfone are identified, they could become targets for novel drug development. For instance, if myeloperoxidase is confirmed as a key player in vivo, MPO inhibitors could potentially reduce the production of this pro-inflammatory metabolite in diseases with high neutrophil activity.

Antagonism of Sulfone Action:

Current cysteinyl leukotriene receptor antagonists, such as montelukast and zafirlukast, are designed to block the effects of LTD-4. Their efficacy against this compound is not well-established. Future research should assess the ability of existing CysLT receptor antagonists to block the effects of the sulfone metabolite. If these drugs are not effective, there may be a rationale for developing novel antagonists that are more potent against the actions of this compound or that target a potentially distinct receptor binding site.

Future therapeutic research directions include:

Screening for inhibitors of the enzymes involved in this compound formation.

Evaluating the efficacy of current CysLT receptor antagonists against the biological effects of this compound.

Exploring the possibility of developing selective antagonists for the actions of leukotriene sulfones if their receptor interactions are found to be distinct from their parent molecules.

Q & A

Q. How can conflicting findings about this compound’s oxidative stability be reconciled in systematic reviews?

- Methodological Answer : Apply PRISMA guidelines for literature screening. Subgroup analyses based on storage conditions (temperature, antioxidants) and analytical methods (HPLC vs. LC-MS) clarify discrepancies. Funnel plots assess publication bias, while sensitivity analyses exclude low-quality studies .

Ethical and Reporting Standards

Q. What ethical guidelines govern the use of animal models in this compound research?

Q. How can researchers ensure compliance with open-data mandates when publishing this compound datasets?

- Methodological Answer : Deposit raw spectra, chromatograms, and kinetic data in repositories like Zenodo or MetaboLights. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata annotation. Scripts for statistical analyses (R, Python) should be shared via GitHub .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.